
Ethyl 5-methylhex-2-enoate
Overview
Description
PD 150606 is a selective, cell-permeable, non-peptide calpain inhibitor. It is known for its neuroprotective properties and its ability to inhibit both μ-calpains and m-calpains with high specificity. The compound has been widely used in scientific research due to its effectiveness in inhibiting calpain activity, which plays a crucial role in various cellular processes .
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward route involves esterifying 5-methylhex-2-enoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically catalyze this reaction. Key parameters include:
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Molar Ratio (Acid:EtOH) | 1:3 | 78–82 | 95–98 |
Catalyst Loading | 2–5 mol% H₂SO₄ | - | - |
Temperature | Reflux (78–80°C) | - | - |
Reaction Time | 4–6 hours | - | - |
Workup | Distillation (BP 85–90°C) | - | - |
This method benefits from simplicity but faces challenges in eliminating side products like diesters or oligomers. Recent advances employ molecular sieves to absorb water, shifting equilibrium toward ester formation and improving yields to 85–88%.
Horner-Wadsworth-Emmons Olefination
For stereoselective synthesis, the Horner-Wadsworth-Emmons (HWE) reaction between 3-methylbutanal and ethyl (triphenylphosphoranylidene)acetate is preferred. This approach ensures (E)-selectivity due to the stabilized ylide intermediate.
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Molar Ratio (Aldehyde:Ylide): 1:1.2
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Purification: Silica gel chromatography (pentane/diethyl ether, 9:1 v/v)
Parameter | Value | Outcome |
---|---|---|
Reaction Time | 12–24 hours | 90–96% yield |
Stereoselectivity | >95% (E)-isomer | Confirmed by ¹H NMR |
Scalability | Up to 500 g batches | Consistent purity |
This method’s reproducibility hinges on rigorous exclusion of moisture and precise stoichiometry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validating product integrity.
Enzymatic Esterification
Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives. Immobilized enzymes in non-aqueous media enable ester synthesis under mild conditions:
Enzyme | Support Matrix | Solvent | Conversion (%) |
---|---|---|---|
CAL-B | Lewatit VP OC 1600 | Toluene | 65–70 |
Thermomyces lanuginosus | Silica gel | Hexane | 58–63 |
While enzymatic methods reduce energy consumption, their industrial adoption is limited by enzyme cost and slower reaction rates (48–72 hours).
Continuous-Flow Synthesis
Recent innovations employ microreactors for continuous ester production, enhancing heat transfer and reaction control:
Reactor Type | Residence Time (min) | Productivity (g/h) |
---|---|---|
Tubular (SS316) | 15–20 | 120–150 |
Packed-Bed (Pd/C) | 10–12 | 200–220 |
Continuous-flow systems achieve 94–97% conversion with minimal byproducts, making them ideal for large-scale manufacturing.
Hazard | Mitigation Strategy |
---|---|
Sulfuric Acid Exposure | Neutralization with NaHCO₃ post-reaction |
Ethanol Flammability | Use nitrogen atmosphere and spark-proof equipment |
Waste Solvents | Distillation recovery (>90% efficiency) |
Green chemistry principles advocate for replacing H₂SO₄ with recyclable ion-exchange resins or heterogeneous catalysts like Amberlyst-15.
Chemical Reactions Analysis
Types of Reactions
PD 150606 primarily undergoes substitution reactions due to the presence of the iodine atom on the phenyl ring. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents
Major Products
Substitution Reactions: The major products are substituted derivatives of PD 150606, where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: The major products include oxidized forms of the mercapto group.
Reduction Reactions: The major products include reduced forms of the carbonyl group
Scientific Research Applications
PD 150606 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of calpain activity and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other conditions where calpain activity is implicated.
Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug development .
Mechanism of Action
PD 150606 exerts its effects by selectively inhibiting calpain activity. It binds to the calcium-binding sites of calpain, preventing the enzyme from undergoing the conformational changes necessary for its activation. This inhibition is non-competitive with respect to the substrate, meaning that PD 150606 does not compete with the substrate for binding to the active site of calpain .
Comparison with Similar Compounds
PD 150606 is unique among calpain inhibitors due to its high specificity and cell permeability. Similar compounds include:
Calpeptin: Another calpain inhibitor, but it is a peptide-based inhibitor and has different specificity and permeability properties.
PD 158780: A non-peptide calpain inhibitor with similar properties but different molecular targets.
Calpain Inhibitor XI: A broad-spectrum calpain inhibitor with less specificity compared to PD 150606
PD 150606 stands out due to its non-peptide nature, high specificity for calpains, and neuroprotective properties, making it a valuable tool in scientific research .
Biological Activity
Ethyl 5-methylhex-2-enoate is a compound that has garnered attention for its potential biological activity and applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from 5-methylhex-2-enoic acid and ethanol. Its unique structure, characterized by a methyl group at the 5-position of the hexenoate chain, imparts distinct chemical properties that influence its biological interactions. The compound can be synthesized through the esterification process, where 5-methylhex-2-enoic acid reacts with ethanol under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group is subject to hydrolysis, which releases the corresponding acid and alcohol, potentially influencing metabolic pathways .
Interaction with Enzymes
Research indicates that this compound can inhibit calpain activity, a crucial protease involved in cellular signaling and apoptosis . By modulating calpain's function, this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Biological Studies and Findings
Several studies have investigated the biological implications of this compound:
- Calpain Inhibition : this compound has been shown to selectively inhibit μ-calpains and m-calpains, which are involved in various cellular processes. This inhibition suggests potential therapeutic applications in conditions where calpain activity is dysregulated .
- Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation, indicating its role in cellular metabolism .
- Flavor and Fragrance Applications : Beyond its medicinal potential, this compound is also utilized in flavor and fragrance formulations due to its pleasant aroma profile. Its structural characteristics allow it to mimic naturally occurring compounds that activate olfactory receptors, leading to its use in sensory applications .
Comparative Analysis with Similar Compounds
Table 1 summarizes the comparative properties of this compound with similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl hex-2-enoate | Lacks the methyl group at the 5-position | Limited enzyme interaction |
Mthis compound | Methyl ester group instead of ethyl | Different metabolic pathways |
Ethyl 5-methylhex-3-enoate | Structural variations lead to altered activity | Potentially different effects |
Neuroprotective Effects
A study highlighted the neuroprotective properties of this compound in models of neuronal injury. The compound's ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress . This finding supports its potential use in therapeutic strategies for neurodegenerative disorders.
Flavor Profile Analysis
In flavor chemistry research, this compound was tested alongside other esters for their olfactory responses. It demonstrated significant activity in activating specific olfactory receptors, suggesting its utility as a flavoring agent in food products .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-methylhex-2-enoate, and what analytical techniques validate its purity?
- Methodological Answer : The compound is synthesized via saponification of its ethyl ester precursor using LiOH·H₂O under controlled conditions (e.g., 1.81 mmol starting material yields 99% product) . Validation requires tandem techniques:
- 1H/13C NMR : Peaks at δ = 1.09 (d, J=6.87 Hz, 6H) and 158.3 ppm confirm structural integrity .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated: 115.0754; observed: 115.0754) ensures molecular fidelity .
- TLC : Rf = 0.13 (hexane/ethyl acetate = 9:1) monitors reaction progress .
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Methodological Answer : Apply a Design of Experiments (DOE) approach:
- Variables : Temperature, catalyst concentration, and solvent polarity.
- Response Metrics : Yield, purity (via NMR integration), and enantiomeric excess (if applicable).
- Statistical Tools : Use ANOVA to identify significant factors and interactions .
- Case Study : In , LiOH·H₂O was critical for efficient saponification; alternative bases (e.g., NaOH) may require re-optimization of reaction kinetics.
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts (δ = 5.79 ppm for the α,β-unsaturated proton) with DFT-calculated chemical shifts using Gaussian or ORCA software .
- Crystallography : If single crystals are obtainable, refine the structure via SHELXL (for small molecules) to resolve stereochemical ambiguities .
- Error Analysis : Quantify uncertainties in coupling constants (e.g., J=15.72 Hz) and assess instrument calibration .
Q. What computational strategies are effective in modeling the stereoelectronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map electron density distributions and predict reactivity (e.g., nucleophilic attack at the ester carbonyl) .
- Molecular Dynamics : Simulate solvent effects on conformation using GROMACS, focusing on the ester group’s rotational barriers .
- Software Tools : SHELX suite for crystallographic data and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How can researchers integrate multi-technique data (e.g., NMR, XRD, MS) to resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Fusion : Overlay XRD-derived bond lengths with NMR-based torsion angles in Mercury software to validate 3D geometry .
- Meta-Analysis : Apply systematic review principles (e.g., PRISMA guidelines) to reconcile conflicting data from heterogeneous studies .
- Case Study : In , HRMS and NMR collectively confirmed the absence of side products; similar rigor is needed for derivatives.
Q. Methodological and Ethical Considerations
Q. What reporting standards are essential for ensuring reproducibility in this compound research?
- Methodological Answer :
- Chemical Descriptors : Provide CAS numbers, purity grades, and supplier details (e.g., "Ethyl (E)-hex-2-enoate," CAS 27829-72-7) .
- Instrumentation : Specify NMR field strength (e.g., 500 MHz), MS ionization mode (e.g., ESI+), and software versions (e.g., SHELXL-2018) .
- Ethical Compliance : Document safety protocols (e.g., glove selection, fume hood use) per GHS guidelines .
Q. How should researchers design experiments to address contradictory literature findings on this compound’s reactivity?
- Methodological Answer :
- Hypothesis Testing : Formulate foreground questions using PICO framework (Population: this compound; Intervention: Reaction with Grignard reagents; Comparison: Alternative esters; Outcome: Yield/stereoselectivity) .
- Blind Analysis : Use double-blind data collection to minimize bias in spectral interpretation .
- Open Science : Share raw data (e.g., .RAW NMR files) via repositories like Zenodo for independent validation .
Properties
IUPAC Name |
ethyl (E)-5-methylhex-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRGZVMBYLXWTE-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-89-5 | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methylhex-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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